- Preparation of amino acid containing heterocyclic compounds for treatment of cancer, World Intellectual Property Organization, , ,
Cas no 956523-98-1 (tert-butyl N-(6-formyl-2-pyridyl)carbamate)

956523-98-1 structure
商品名:tert-butyl N-(6-formyl-2-pyridyl)carbamate
CAS番号:956523-98-1
MF:C11H14N2O3
メガワット:222.240462779999
MDL:MFCD13188949
CID:1026326
PubChem ID:17832129
tert-butyl N-(6-formyl-2-pyridyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (6-formylpyridin-2-yl)carbamate
- tert-butyl N-(6-formylpyridin-2-yl)carbamate
- Tert-Butyl6-Formylpyridin-2-ylcarbamate
- TERT-BUTYL 6-FORMYLPYRIDIN-2-YLCARBAMATE
- BNLOFXUVYJUBJM-UHFFFAOYSA-N
- 6513AC
- 2-(Boc-amino)pyridine-6-carbaldehyde
- FCH1624822
- AB67434
- AX8217525
- ST24025824
- 1,1-Dimethylethyl N-(6-formyl-2-pyridinyl)carbamate (ACI)
- tert-butyl N-(6-formyl-2-pyridyl)carbamate
- DB-371779
- tert-Butyl(6-formylpyridin-2-yl)carbamate
- SCHEMBL13596267
- F1967-3115
- DTXSID50591170
- AKOS016002512
- Z1505712298
- CS-W006710
- AS-65361
- 956523-98-1
- EN300-157056
- MFCD13188949
-
- MDL: MFCD13188949
- インチ: 1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15)
- InChIKey: BNLOFXUVYJUBJM-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CC=C(NC(OC(C)(C)C)=O)N=1
計算された属性
- せいみつぶんしりょう: 222.10044231g/mol
- どういたいしつりょう: 222.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 68.3
tert-butyl N-(6-formyl-2-pyridyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-157056-10.0g |
tert-butyl N-(6-formylpyridin-2-yl)carbamate |
956523-98-1 | 95% | 10.0g |
$1660.0 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T74380-250mg |
tert-Butyl (6-formylpyridin-2-yl)carbamate |
956523-98-1 | 98% | 250mg |
¥682.0 | 2023-09-05 | |
Life Chemicals | F1967-3115-0.5g |
tert-butyl N-(6-formylpyridin-2-yl)carbamate |
956523-98-1 | 95%+ | 0.5g |
$315.0 | 2023-11-21 | |
Life Chemicals | F1967-3115-1g |
tert-butyl N-(6-formylpyridin-2-yl)carbamate |
956523-98-1 | 95%+ | 1g |
$442.0 | 2023-11-21 | |
Life Chemicals | F1967-3115-2.5g |
tert-butyl N-(6-formylpyridin-2-yl)carbamate |
956523-98-1 | 95%+ | 2.5g |
$650.0 | 2023-11-21 | |
TRC | T206100-10mg |
tert-Butyl (6-Formylpyridin-2-yl)carbamate |
956523-98-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97746-100MG |
tert-butyl N-(6-formyl-2-pyridyl)carbamate |
956523-98-1 | 95% | 100MG |
¥ 468.00 | 2023-04-12 | |
eNovation Chemicals LLC | D547026-5g |
tert-Butyl (6-forMylpyridin-2-yl)carbaMate |
956523-98-1 | 97% | 5g |
$2209 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZN496-200mg |
tert-butyl N-(6-formyl-2-pyridyl)carbamate |
956523-98-1 | 98% | 200mg |
1219.0CNY | 2021-08-04 | |
Chemenu | CM174584-1g |
tert-butyl (6-formylpyridin-2-yl)carbamate |
956523-98-1 | 98% | 1g |
$407 | 2021-08-05 |
tert-butyl N-(6-formyl-2-pyridyl)carbamate 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; rt; 15 h, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2.5 h, -78 °C; 20 min, cooled
リファレンス
- Anti-infective agents and drug efflux pump inhibitors containing heteroaromatic compounds and, Japan, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: 1,4-Dioxane ; 12 h, 120 °C
リファレンス
- Pyridine methylene piperazine derivative and its application in activating 5-HT1F receptor, China, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 4 h, 80 °C
リファレンス
- An Affinity Reagent for the Recognition of Pyrophosphorylated PeptidesAngewandte Chemie, 2015, 54(13), 3941-3945,
合成方法 5
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 10 min, -78 °C; 3 h, -78 °C
1.2 Reagents: Methanol ; -78 °C
1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; rt
1.2 Reagents: Methanol ; -78 °C
1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; rt
リファレンス
- Preparation of 3-[2-(piperidin-4-yl)ethyl]benzo[b]isoxazole derivatives having acetylcholine esterase-inhibitory and serotonin uptake-inhibitory activity, World Intellectual Property Organization, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 3 h, -78 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; -78 °C → rt
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; -78 °C → rt
リファレンス
- Library Synthesis, Screening, and Discovery of Modified Zinc(II)-Bis(dipicolylamine) Probe for Enhanced Molecular Imaging of Cell DeathBioconjugate Chemistry, 2014, 25(4), 724-737,
合成方法 7
はんのうじょうけん
1.1 Reagents: Triethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide , Dichloromethane ; rt; 1.5 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Efficient synthesis of tert-butyl (6-formylpyridin-2-yl)carbamic acidSynthetic Communications, 2013, 43(8), 1173-1180,
合成方法 8
はんのうじょうけん
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Butyllithium ; -78 °C; 1 h, -78 °C
1.3 30 min, -78 °C; 1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Butyllithium ; -78 °C; 1 h, -78 °C
1.3 30 min, -78 °C; 1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Fungicidal hydroximoyl-tetrazole derivatives, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate , Dess-Martin periodinane Solvents: Dichloromethane ; 45 min, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 15 min, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 15 min, rt
リファレンス
- Penicillin-binding protein inhibitors, World Intellectual Property Organization, , ,
tert-butyl N-(6-formyl-2-pyridyl)carbamate Raw materials
- tert-Butyl carbamate
- 2-(Boc-amino)-6-bromopyridine
- 6-Bromo-2-pyridinecarboxaldehyde
- tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate
- Ethyl 6-((tert-butoxycarbonyl)amino)picolinate
- Carbamic acid, [6-[[(methoxymethyl)amino]carbonyl]-2-pyridinyl]-, 1,1-dimethylethyl ester
- 6-(N,N-bis(tert-butyloxycarbonyl)amino)picolinic acid ethyl ester
tert-butyl N-(6-formyl-2-pyridyl)carbamate Preparation Products
tert-butyl N-(6-formyl-2-pyridyl)carbamate 関連文献
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
3. Book reviews
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
956523-98-1 (tert-butyl N-(6-formyl-2-pyridyl)carbamate) 関連製品
- 2090896-10-7(3-(dimethylcarbamoyl)sulfanylthiophene-2-carboxylic acid)
- 66560-11-0(RIDXNPOAOROPNF-SKDRFNHKSA-N)
- 1708818-92-1(2-{1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazol-4-yl}propan-2-ol)
- 496841-04-4(methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate)
- 1806853-52-0(5-(Aminomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-acetonitrile)
- 941934-44-7(N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenylfuran-2-carboxamide)
- 2225179-32-6(2-Chloro-6-(tert-butyl-d9)-pyridine-4-boronic acid)
- 1421525-22-5(1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-3-(4-methoxybenzenesulfonyl)propan-1-one)
- 1805576-92-4(3-Bromo-2-chloromethyl-4-cyanobenzoic acid)
- 2126159-55-3(hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:956523-98-1)tert-butyl N-(6-formyl-2-pyridyl)carbamate

清らかである:99%
はかる:1g
価格 ($):153.0